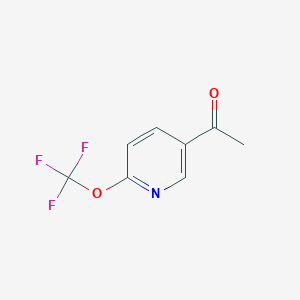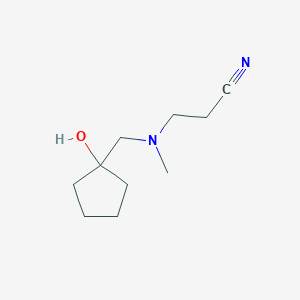![molecular formula C11H12N2O3 B12953491 3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid is a complex organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . This compound is a certified reference material and is often used as a pharmaceutical secondary standard . It belongs to the tryptophan family and is typically found in powder form .
Métodos De Preparación
The synthesis of 3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid can be achieved through various synthetic routes. One method involves the conversion of 3-aminoethyl-3-alkyloxindoles to 3a,8a-dialkyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indoles via an addition-cyclization sequence . Another method includes the reaction of the compound with cysteine in 25% trifluoroacetic acid to establish a crosslink between tryptophan and cysteine .
Análisis De Reacciones Químicas
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of L- or DL-tryptophan by one molar equivalent of peroxyacetic acid in water at 0-5°C results in a mixture of diastereoisomers of the compound . Common reagents used in these reactions include peroxyacetic acid and trifluoroacetic acid . Major products formed from these reactions include N-formylkynurenine and other diastereoisomeric products .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a certified reference material in pharmaceutical quality control to provide a convenient and cost-effective alternative to pharmacopeia primary standards . Additionally, it is employed in various analytical applications, including pharma release testing, method development for qualitative and quantitative analyses, and food and beverage quality control testing .
Mecanismo De Acción
it is known to interact with molecular targets and pathways involved in the oxidation and reduction processes of tryptophan derivatives . Further research is needed to elucidate the specific molecular targets and pathways involved in its mechanism of action.
Comparación Con Compuestos Similares
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid can be compared with other similar compounds such as 1-(3-Indolylmethyl)-1,2,3,4-tetrahydro-b-carboline-3-carboxylic acid, 10-Methoxy-2,3,4,4a,6,6a-hexahydro1benzofuro[3,2-c]indole-5(1H)-carboximidamide hydrochloride, and 7-[(3-Chloro-4-fluoroanilino)carbonyl]amino-1H-indole-2-carboxylic acid . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as a pharmaceutical secondary standard and its role in the oxidation and reduction processes of tryptophan derivatives .
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
8b-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-9(15)8-5-11(16)6-3-1-2-4-7(6)12-10(11)13-8/h1-4,8,10,12-13,16H,5H2,(H,14,15) |
Clave InChI |
JRCODGSPROVDTR-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2C1(C3=CC=CC=C3N2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


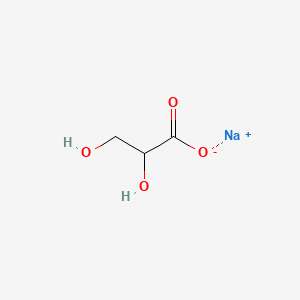
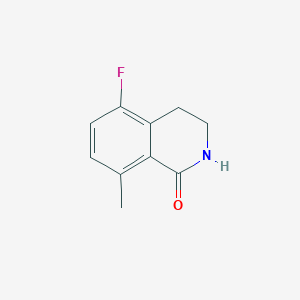

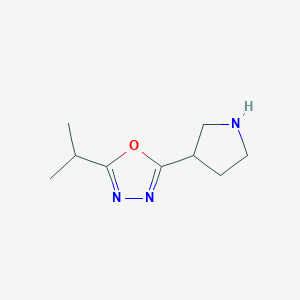

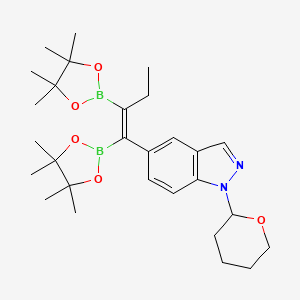
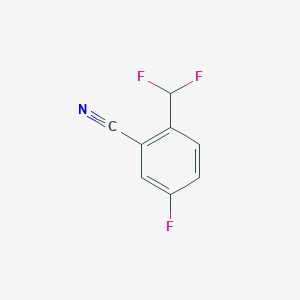
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
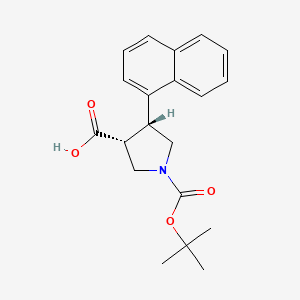
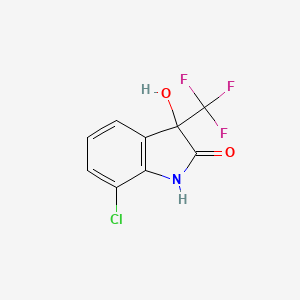
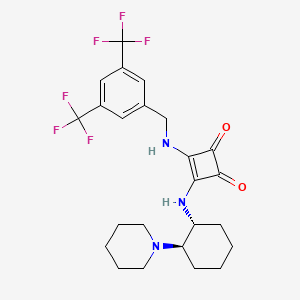
![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
